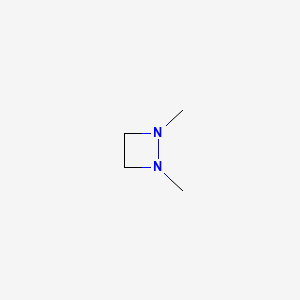![molecular formula C16H28O9 B14653000 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione CAS No. 52408-85-2](/img/structure/B14653000.png)
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is a complex organic compound with the molecular formula C16H28O9. . This compound is characterized by its multiple hydroxypropoxy groups and a furan-2,5-dione moiety, making it a versatile molecule in various chemical applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione typically involves the reaction of glycerol with maleic anhydride in the presence of a catalyst. The reaction proceeds through the formation of intermediate esters, which are subsequently hydrolyzed to yield the final product . The reaction conditions often include elevated temperatures and controlled pH to ensure optimal yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced catalysts and purification techniques ensures high efficiency and minimal by-products .
化学反应分析
Types of Reactions
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione undergoes various chemical reactions, including:
Oxidation: The hydroxypropoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The furan-2,5-dione moiety can be reduced to form dihydrofuran derivatives.
Substitution: The hydroxy groups can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydrofuran derivatives.
Substitution: Ethers, esters.
科学研究应用
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biocompatible material in drug delivery systems.
Medicine: Explored for its role in the development of novel pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance coatings, adhesives, and resins.
作用机制
The mechanism of action of 3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione involves its interaction with various molecular targets and pathways. The hydroxypropoxy groups can form hydrogen bonds with biological molecules, enhancing solubility and bioavailability. The furan-2,5-dione moiety can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with cellular components .
相似化合物的比较
Similar Compounds
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol,1,3-diisocyanato-2-methylbenzene: Similar in structure but contains isocyanate groups, making it more reactive in polymerization reactions.
1-Propanol, 2-(2-hydroxypropoxy)-: Shares the hydroxypropoxy groups but lacks the furan-2,5-dione moiety, resulting in different chemical properties.
Tripropylene Glycol: Contains multiple hydroxypropoxy groups but differs in the overall molecular structure and reactivity.
Uniqueness
3-[2,3-Bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione is unique due to its combination of hydroxypropoxy groups and a furan-2,5-dione moiety. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various applications .
属性
CAS 编号 |
52408-85-2 |
|---|---|
分子式 |
C16H28O9 |
分子量 |
364.39 g/mol |
IUPAC 名称 |
3-[2,3-bis(3-hydroxypropoxy)propoxy]propan-1-ol;furan-2,5-dione |
InChI |
InChI=1S/C12H26O6.C4H2O3/c13-4-1-7-16-10-12(18-9-3-6-15)11-17-8-2-5-14;5-3-1-2-4(6)7-3/h12-15H,1-11H2;1-2H |
InChI 键 |
SCLQIAVTJQFRPV-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=O)OC1=O.C(CO)COCC(COCCCO)OCCCO |
相关CAS编号 |
52408-85-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![{2-[(2,4,4-Trimethylpentan-2-yl)peroxy]propan-2-yl}benzene](/img/structure/B14652928.png)
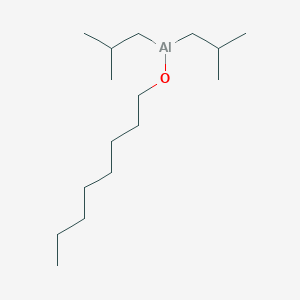
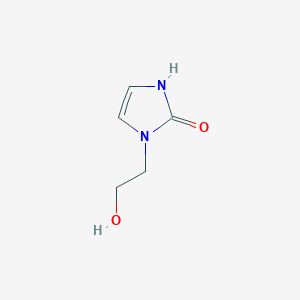
![[(Bicyclo[5.1.0]octan-1-yl)oxy](trimethyl)silane](/img/structure/B14652948.png)
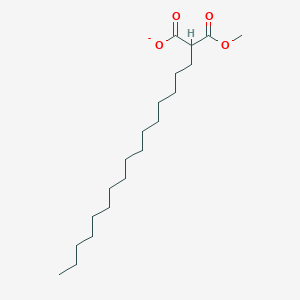
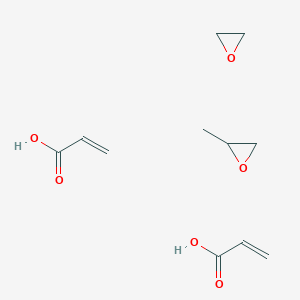
![2,2,2-Trifluoro-N-[3-(triethoxysilyl)propyl]acetamide](/img/structure/B14652994.png)


